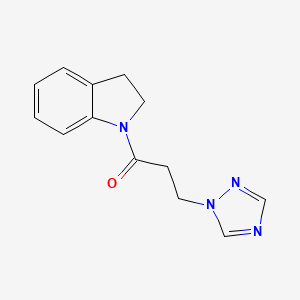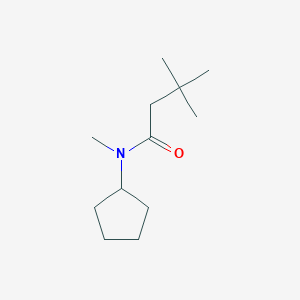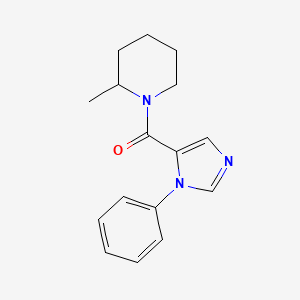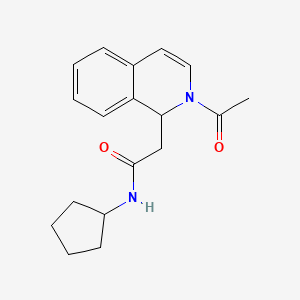
3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of designer drugs, which are synthetic compounds designed to mimic the effects of existing drugs.
Mechanism of Action
The mechanism of action of 3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increase in dopamine levels can lead to feelings of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one are similar to those of other designer drugs. This compound can cause a range of effects, including increased heart rate, elevated blood pressure, and increased body temperature. It can also lead to feelings of euphoria, increased energy, and improved cognitive function. However, the long-term effects of this compound on the body are not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound can be used as a tool to study the effects of designer drugs on the body. However, one limitation of using this compound is that its long-term effects on the body are not yet fully understood. Therefore, caution should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for research on 3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one. One direction is to investigate the long-term effects of this compound on the body. Another direction is to study the effects of this compound on the brain and its potential as a treatment for neurological disorders. Additionally, this compound can be used as a tool to develop new drugs with improved efficacy and fewer side effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its impact on the body.
Conclusion
In conclusion, 3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is a novel compound that has potential applications in scientific research. This compound can be used as a tool to study the effects of designer drugs on the body and to investigate the mechanism of action of other designer drugs. Additionally, this compound can be used to develop new drugs with improved efficacy and fewer side effects. However, caution should be taken when using this compound in lab experiments, as its long-term effects on the body are not yet fully understood. Future research is needed to fully understand the potential of this compound in scientific research.
Synthesis Methods
The synthesis method of 3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one involves the reaction of benzimidazole and 3,5-dimethylpiperidine with propanone. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
3-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one has potential applications in scientific research. This compound can be used as a tool to study the effects of designer drugs on the human body. It can also be used to investigate the mechanism of action of other designer drugs and their impact on the body. Additionally, this compound can be used to develop new drugs with improved efficacy and fewer side effects.
properties
IUPAC Name |
3-(benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-9-14(2)11-20(10-13)17(21)7-8-19-12-18-15-5-3-4-6-16(15)19/h3-6,12-14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSANRFVYBDNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide](/img/structure/B7507047.png)
![2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7507048.png)
![N-methyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507049.png)


![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)
![N,N-dimethyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507083.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)

![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)
